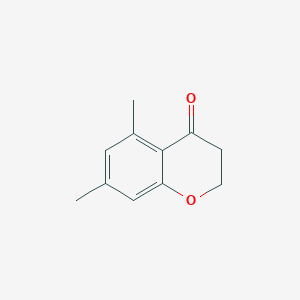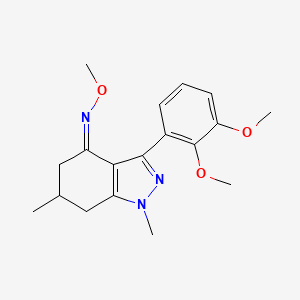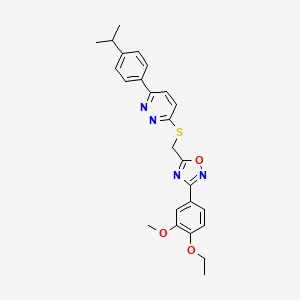
(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to characteristic applications, including its use in chemical transformations and its relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Wissenschaftliche Forschungsanwendungen
Metal-Free Alkoxycarbonylation
The compound finds application in the efficient preparation of various quinoxaline-3-carbonyl compounds through metal-free alkoxycarbonylation. This method, using quinoxalin-2(1H)-ones and carbazates, proves effective under mild conditions and can be scaled up for large-scale synthesis. The process notably involves a free-radical pathway, showcasing the compound's versatility in organic synthesis (Xie et al., 2019).
Photomechanical Properties in Rhodium Complexes
This compound is part of studies exploring the photomechanical properties of rhodium(I)-semiquinonato complexes. These studies delve into the structural, spectroscopic, and magnetic characteristics of these complexes, revealing their potential in the development of advanced materials with switchable magnetic and conductive properties (Lange et al., 1992).
Enantioselective Transition-Metal-Catalyzed Reactions
It has been utilized in the creation of P-chiral phosphine ligands, which show significant potential in enantioselective transition-metal-catalyzed reactions. These ligands, due to their stability and effectiveness, are valuable in asymmetric synthesis, a crucial aspect of pharmaceutical and fine chemical production (Imamoto et al., 2005).
Synthesis of 3-Aminoquinoxalinones
In another application, it is involved in the synthesis of 3-aminoquinoxalinones via metal-free cross-dehydrogenative coupling. This synthesis method is not only efficient but also showcases good functional group tolerance, making it significant for the production of pharmaceutically active derivatives (Gupta et al., 2017).
Metabolism Studies
It is also a subject of interest in metabolism studies, where its metabolites and their effects on biological systems are analyzed. This is crucial for understanding the pharmacokinetics and toxicology of related compounds (Armstrong & Wattenberg, 1985).
Eigenschaften
IUPAC Name |
(3R)-3-tert-butyl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7,10,13H,1-3H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKYEILWJKRRQH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)


methanone](/img/structure/B2993693.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)



![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)
